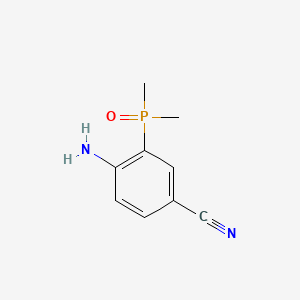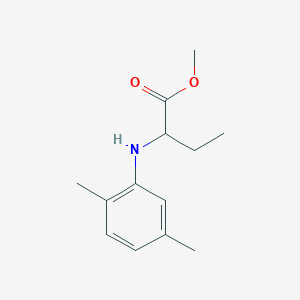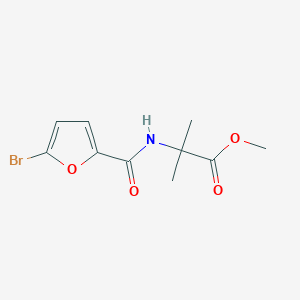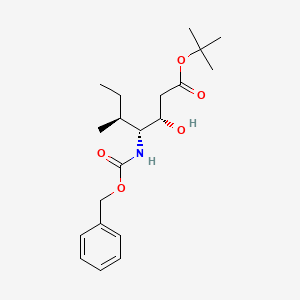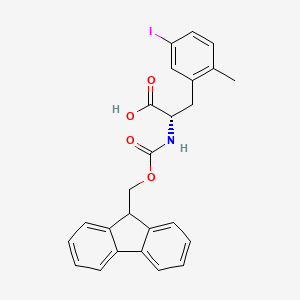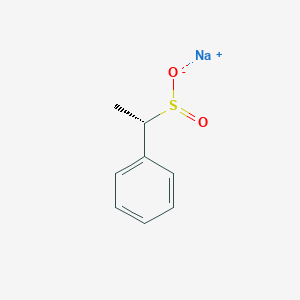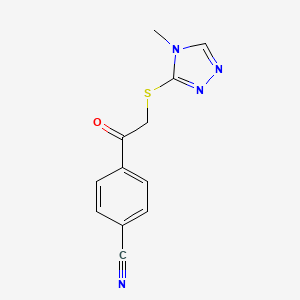
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile is a complex organic compound that features a triazole ring, a benzonitrile group, and a thioacetyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate is then subjected to further reactions to introduce the benzonitrile group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The triazole ring and benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Applications De Recherche Scientifique
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile involves its interaction with molecular targets through hydrogen bonding, dipole interactions, and coordination with metal ions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
4-Methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
4-Methoxy-N’-(2-((4-methyl-5-(pyridin-3-yl)-1,2,4-triazol-3-yl)sulfanyl)acetyl)benzohydrazide: A related compound with a different substituent on the triazole ring.
Uniqueness
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile is unique due to the combination of its triazole ring, thioacetyl linkage, and benzonitrile group. This unique structure imparts specific chemical and biological properties that are not found in simpler triazole derivatives. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C12H10N4OS |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzonitrile |
InChI |
InChI=1S/C12H10N4OS/c1-16-8-14-15-12(16)18-7-11(17)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3 |
Clé InChI |
RPJXZENWXMZYQD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)

![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
